molecular formula C22H19N3O5S2 B1672380 IKK-3 Inhibitor CAS No. 862812-98-4

IKK-3 Inhibitor

Cat. No. B1672380
M. Wt: 469.5 g/mol
InChI Key: LDTAHRLHGHFHKP-UHFFFAOYSA-N
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Description

IKK-3 Inhibitor, also known as GSK319347A or CAY10576, is a member of benzimidazoles . It has a molecular formula of C22H19N3O5S2 and a molecular weight of 469.5 g/mol . It is primarily used for inflammation and immunology applications .


Synthesis Analysis

The synthesis of IKK-3 inhibitors involves replacing the substituted phenyl ring at the 4-position of the pyridine ring with an aliphatic group incorporating a primary amine. This results in a marked increase of the IKK-β inhibitory activity .


Molecular Structure Analysis

The molecular structure of IKK-3 Inhibitor is complex and involves several functional groups. The structure includes a thiophenecarbonitrile compound that acts as a potent ATP-competitive inhibitor of IKK-3 .


Chemical Reactions Analysis

IKK-3 Inhibitor competes with ATP in its reactions. It is a reversible inhibitor with an IC50 of 40 nM against IKK-3 . The IKK-3 Inhibitor has been shown to have excellent cellular activities when the 4-aminoalkyl group is optimized .


Physical And Chemical Properties Analysis

IKK-3 Inhibitor has a molecular weight of 469.5 g/mol . It is a solid substance that is beige in color . It is soluble in DMSO at a concentration of 10 mg/mL .

Scientific Research Applications

Dual-Targeting Strategy in Cancer Treatment

A study by Shimizu et al. (2012) evaluated the dual-targeting strategy involving PI3K/AKT/mTOR and RAF/MEK/ERK pathways, where IKK-3 inhibitors could play a role. This approach showed potential benefits in treating advanced cancers, suggesting that molecular profiling and matching patients with targeted drugs could be crucial for future cancer therapies (Shimizu et al., 2012).

Glucose Control in Type 2 Diabetes

Oral and colleagues (2017) demonstrated that inhibition of IKKε and TBK1, which could be associated with IKK-3 activity, improves glucose control in a subset of patients with type 2 diabetes. This finding indicates the potential of IKK-3 inhibitors in metabolic disease management, especially for patients characterized by specific inflammatory gene expression signatures (Oral et al., 2017).

Role in B-Cell Malignancies

The study by Flinn et al. (2009) on CAL-101, an inhibitor targeting PI3K p110Δ, a component closely related to the IKK-3 signaling pathway, shows clinical activity in relapsed or refractory B-cell malignancies. This suggests that targeting pathways associated with IKK-3 could have therapeutic benefits in hematological cancers (Flinn et al., 2009).

Adipose Tissue Inflammation and Obesity

Research by Bashan et al. (2007) highlighted the differential activation of MAPKs and IKK in omental versus subcutaneous adipose tissue in obesity, linking the IKK-3 related pathways to insulin resistance and inflammation in adipose tissue. This underscores the potential of IKK-3 inhibitors in addressing obesity-related metabolic disorders (Bashan et al., 2007).

Safety And Hazards

IKK-3 Inhibitor is classified as harmful © . It should be handled with care to avoid contact with skin and eyes. It should not be inhaled and should not enter drains .

properties

IUPAC Name

5-(5,6-dimethoxybenzimidazol-1-yl)-3-[(2-methylsulfonylphenyl)methoxy]thiophene-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O5S2/c1-28-17-8-15-16(9-18(17)29-2)25(13-24-15)22-10-19(20(11-23)31-22)30-12-14-6-4-5-7-21(14)32(3,26)27/h4-10,13H,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDTAHRLHGHFHKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)N=CN2C3=CC(=C(S3)C#N)OCC4=CC=CC=C4S(=O)(=O)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30469666
Record name IKK-3 Inhibitor
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30469666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

469.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

IKK-3 Inhibitor

CAS RN

862812-98-4
Record name IKK-3 Inhibitor
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30469666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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